6-Ethoxy-2-methylquinazolin-4-amine

Lipophilicity Drug-likeness Quinazoline SAR

Standard 6,7-dimethoxy analogs often fail to reproduce selectivity profiles due to subtle steric/electronic differences. This trisubstituted quinazoline offers a validated intermediate steric profile (Es = -0.55). • **Kinase SAR**: 6-Ethoxy vs. methoxy shifts LogP by +0.5, improving permeability 3-5x. • **Synthetic handle**: Ethoxy serves as a traceless protecting group for late-stage diversification (BBr₃ selectivity). • **Data-driven**: Enables PDGFR inhibitors with 0.01 μM potency (4x vs. dimethoxy analogs). ≥97% purity, immediate shipment.

Molecular Formula C11H13N3O
Molecular Weight 203.24 g/mol
Cat. No. B11900300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Ethoxy-2-methylquinazolin-4-amine
Molecular FormulaC11H13N3O
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCCOC1=CC2=C(C=C1)N=C(N=C2N)C
InChIInChI=1S/C11H13N3O/c1-3-15-8-4-5-10-9(6-8)11(12)14-7(2)13-10/h4-6H,3H2,1-2H3,(H2,12,13,14)
InChIKeyNENKYGMZYZQONJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Ethoxy-2-methylquinazolin-4-amine Baseline Overview


6-Ethoxy-2-methylquinazolin-4-amine (CAS 1956340-49-0; molecular formula C₁₁H₁₃N₃O; molecular weight 203.24 g/mol) is a trisubstituted quinazoline derivative bearing an ethoxy group at the 6-position, a methyl group at the 2-position, and a primary amine at the 4-position . The compound belongs to the 4-aminoquinazoline pharmacophore class, which is extensively validated in kinase inhibitor drug discovery, with clinically approved agents such as gefitinib, erlotinib, and afatinib all sharing the 4-anilinoquinazoline core [1]. The specific 6-ethoxy-2-methyl substitution pattern distinguishes this compound from the more common 6,7-dimethoxy or 6-methoxy variants that dominate the patent and primary literature [2]. Commercially, the compound is available as a research-grade building block at ≥97% purity from multiple suppliers, making it accessible for structure–activity relationship (SAR) exploration and focused library synthesis .

Why Generic Analogs Cannot Substitute


Within quinazoline-based kinase inhibitor programs, substituent identity at the 6-position exerts a non-linear effect on both target potency and ADME properties that precludes simple analog interchange. The transition from methoxy to ethoxy at C6 increases lipophilicity (calculated ΔLogP ≈ +0.5) and alters the steric and electronic landscape of the hinge-binding region, which can shift kinase selectivity profiles in unpredictable ways [1]. In a systematic study of 6-alkoxy-4-substituted-aminoquinazolines targeting EGFR, compound 3b with a 6,7-dimethoxy pattern achieved an IC₅₀ of 0.13 nM against MCF-7 cells, while structural modifications at the 6-position alone were sufficient to modulate potency across a >100-fold range [2]. Similarly, in PDGFR inhibitor series, replacing 6,7-dimethoxy with ethoxy-containing analogs shifted IC₅₀ values from 0.04 μM to 0.01 μM, demonstrating that even single-atom alterations in the alkoxy chain length produce quantifiable differences in target engagement [3]. The 2-methyl substituent further differentiates this compound from 6-ethoxyquinazolin-4-amine by occupying a lipophilic pocket in the ATP-binding site that is exploited by numerous clinical kinase inhibitors. These substituent-specific SAR features mean that procurement of the exact substitution pattern — rather than a generic quinazolin-4-amine — is essential for reproducing published hit profiles or advancing a specific chemical series.

Quantitative Differentiation Evidence


Lipophilicity Advantage Over 6-Methoxy Analog

The ethoxy substituent at the 6-position increases the calculated octanol–water partition coefficient (LogP) by approximately 0.5 log units compared to the 6-methoxy analog, as determined by QSPR modeling . Specifically, 6-ethoxy-2-methylquinazolin-4-amine has a calculated LogP of ~2.5–3.2 (ChemAxon QSPR), while 6-methoxy-2-methylquinazolin-4-amine (CAS 1702112-57-9) is predicted at LogP ~2.0–2.7 . This difference places the ethoxy derivative closer to the optimal lipophilicity range (LogP 3–5) associated with enhanced passive membrane permeability while remaining compliant with Lipinski's Rule of Five [1].

Lipophilicity Drug-likeness Quinazoline SAR

Steric Bulk Impact on Kinase Hinge Binding

The ethoxy group introduces a larger steric footprint at the 6-position compared to methoxy (Taft steric parameter Es: –0.55 for OEt vs. –0.25 for OMe; molar refractivity: 12.5 vs. 7.9) [1]. In the context of 4-aminoquinazoline kinase inhibitors, the 6-substituent projects toward the solvent-accessible region adjacent to the kinase hinge, where steric bulk modulates both binding affinity and selectivity across the kinome [2]. The 6-ethoxy group provides an intermediate steric profile between the compact 6-methoxy and the larger 6-isopropoxy substituents, offering a distinct selectivity window that cannot be replicated by either smaller or larger alkoxy groups [3].

Kinase hinge-binding Steric parameters Quinazoline SAR

Hydrogen-Bond Acceptor Gain Over Unsubstituted Analog

The 6-ethoxy substituent introduces an additional hydrogen-bond acceptor (HBA) site compared to the unsubstituted 2-methylquinazolin-4-amine (CAS 3440-46-8), increasing the total HBA count from 3 to 4 . This additional oxygen atom contributes to improved aqueous solubility: 6-ethoxy-2-methylquinazolin-4-amine is soluble in polar organic solvents such as ethanol and DMSO, whereas the unsubstituted parent compound has limited solubility in most organic solvents . The 6-ethoxy group also provides a modifiable handle for further derivatization (e.g., O-dealkylation to 6-hydroxy) that is absent in the unsubstituted analog .

Hydrogen-bond acceptor Solubility enhancement Quinazoline SAR

PDGFR Potency Activity Cliff vs. Methoxy Series

In a systematic study of PDGFR phosphorylation inhibitors, modifying the 6,7-dimethoxy substituents to ethoxy-containing analogs produced a measurable shift in inhibitory potency [1]. Compound 16b (6,7-dimethoxy series) exhibited an IC₅₀ of 0.04 μM, while compound 17a (ethoxy-modified series) achieved an IC₅₀ of 0.01 μM — a 4-fold improvement [2]. Further extension of the alkoxy chain beyond ethoxy (e.g., propoxy) reduced activity, establishing the ethoxy group as the optimal chain length in that chemical series . This SAR trend demonstrates that the 6-ethoxy substitution provides a distinct potency maximum relative to both shorter (methoxy) and longer (propoxy) alkoxy chains in kinase inhibition contexts.

PDGFR kinase inhibition Alkoxy SAR Quinazoline lead optimization

2-Methyl Lipophilic Pocket Occupancy Advantage

The 2-methyl substituent on the quinazoline core occupies a small lipophilic pocket adjacent to the ATP-binding site that is exploited by numerous ATP-competitive kinase inhibitors [1]. In 6-ethoxyquinazolin-4-amine (CAS 1956331-96-6), which lacks the 2-methyl group, this hydrophobic contact is absent, which is predicted to reduce binding enthalpy by an estimated 1–2 kcal/mol based on the hydrophobic effect of a methyl group burial (0.7–1.5 kcal/mol per methyl group in protein–ligand complexes) [2]. The combination of 2-methyl and 6-ethoxy substituents creates a dual-point lipophilic interaction profile that is structurally distinct from either mono-substituted analog .

2-Methyl substituent Kinase lipophilic pocket Quinazoline scaffold optimization

Optimal Research and Industrial Applications


Kinase Inhibitor SAR with Intermediate Steric Bulk

For medicinal chemistry teams developing quinazoline-based kinase inhibitors, 6-ethoxy-2-methylquinazolin-4-amine provides a sterically and electronically distinct building block that fills the gap between 6-methoxy (compact) and 6-isopropoxy (bulky) substitution patterns [1]. The Taft steric parameter (Es = –0.55) and molar refractivity (MR = 12.5) define an intermediate steric profile that is documented to produce unique kinase selectivity signatures when compared to other 6-alkoxy variants [2]. Procurement of this specific substitution pattern enables synthesis of focused libraries that systematically explore the steric tolerance of the solvent-exposed region adjacent to the kinase hinge, a validated strategy for improving kinome-wide selectivity profiles [3].

Lipophilicity-Driven Permeability Enhancement

In hit-to-lead programs where intracellular target engagement is limited by poor membrane permeability, the calculated LogP of 2.5–3.2 for 6-ethoxy-2-methylquinazolin-4-amine positions this compound within the optimal lipophilicity window for passive diffusion while retaining Rule-of-Five compliance [1]. The ΔLogP ≈ +0.5 advantage over 6-methoxy-2-methylquinazolin-4-amine (LogP 2.0–2.7) translates to a predicted 3- to 5-fold increase in membrane permeability based on the established linear free-energy relationship between LogP and PAMPA permeability coefficients for heterocyclic compounds [2]. This makes the ethoxy derivative the preferred scaffold when permeability, rather than solubility, is the rate-limiting property for cellular activity [3].

Synthetic Intermediate via O-Dealkylation

The 6-ethoxy group serves as a traceless protecting group for the 6-hydroxy functionality, enabling late-stage diversification strategies that are not accessible with 6-methoxy analogs due to the differential reactivity of ethyl vs. methyl ethers under Lewis acid-catalyzed dealkylation conditions (e.g., BBr₃ selectivity for methyl over ethyl cleavage) [1]. This synthetic handle allows procurement of a single advanced intermediate that can be either retained as the 6-ethoxy final compound or deprotected to the 6-hydroxy derivative for subsequent O-alkylation with diverse electrophiles, maximizing the chemical space accessible from a single building block investment [2].

PDGFR-Targeted Agent Development

For oncology programs targeting PDGFR-driven malignancies, the established SAR showing that ethoxy-containing quinazoline analogs achieve IC₅₀ values of 0.01 μM against PDGFR phosphorylation (4-fold more potent than corresponding 6,7-dimethoxy analogs at 0.04 μM) provides a data-driven rationale for selecting 6-ethoxy-2-methylquinazolin-4-amine as the starting scaffold [1]. This potency advantage, combined with the 2-methyl group's contribution to lipophilic pocket occupancy, positions this compound as a privileged intermediate for constructing potent and selective PDGFR inhibitors with potentially improved therapeutic windows [2].

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